molecular formula C30H33NO10S3 B11661100 Tetramethyl 8'-methoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 8'-methoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11661100
M. Wt: 663.8 g/mol
InChI Key: NGGROLVJKFEIPL-UHFFFAOYSA-N
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Description

2’,3’,4,5-TETRAMETHYL 8’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 2’,3’,4,5-TETRAMETHYL 8’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the reaction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’,3’,4,5-TETRAMETHYL 8’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The detailed mechanism of action may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

When compared to similar compounds, 2’,3’,4,5-TETRAMETHYL 8’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C30H33NO10S3

Molecular Weight

663.8 g/mol

IUPAC Name

tetramethyl 8'-methoxy-5',5'-dimethyl-6'-pentanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C30H33NO10S3/c1-9-10-11-18(32)31-17-14-15(37-4)12-13-16(17)19-24(29(31,2)3)42-21(26(34)39-6)20(25(33)38-5)30(19)43-22(27(35)40-7)23(44-30)28(36)41-8/h12-14H,9-11H2,1-8H3

InChI Key

NGGROLVJKFEIPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C2=C(C=CC(=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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